2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid
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Overview
Description
2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents and chlorinating agents under controlled conditions to achieve the desired substitutions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: 2-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of the chloro and trifluoromethyl groups with the acetic acid functionality provides distinct properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C8H5ClF3NO2 |
---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7-5(8(10,11)12)1-4(3-13-7)2-6(14)15/h1,3H,2H2,(H,14,15) |
InChI Key |
LMWGMKIURVHSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CC(=O)O |
Origin of Product |
United States |
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